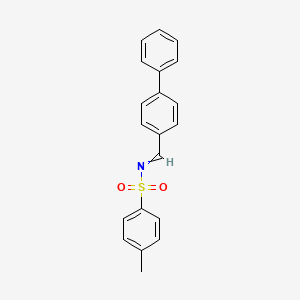
N-Tosylbiphenyl-4-methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tosylbiphenyl-4-methanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Tosylbiphenyl-4-methanimine can be synthesized through the condensation of N-tosylamine with aldehydes. This reaction is typically catalyzed by zeolites, such as HY9, which provide the necessary Bronsted acid sites for the reaction . The reaction conditions often involve mild temperatures and the use of solvents like toluene to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-Tosylbiphenyl-4-methanimine undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed:
Substitution: Products include substituted biphenyl derivatives.
Reduction: The major product is N-tosylbiphenyl-4-methanamine.
Oxidation: Products can include N-tosylbiphenyl-4-methanone or other oxidized derivatives.
Applications De Recherche Scientifique
N-Tosylbiphenyl-4-methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Tosylbiphenyl-4-methanimine involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imine group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
N-Tosylbenzylamine: Similar structure but with a benzyl group instead of a biphenyl group.
N-Tosylphenylmethanimine: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness: N-Tosylbiphenyl-4-methanimine is unique due to the presence of the biphenyl group, which can provide additional steric and electronic effects compared to simpler analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFCKWBUVUNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
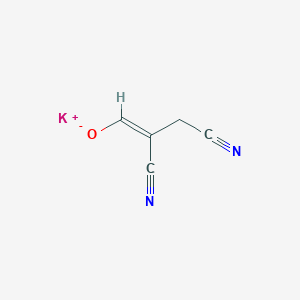
![tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B8072020.png)
![2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072033.png)
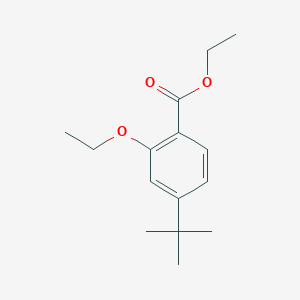
![(1S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B8072045.png)
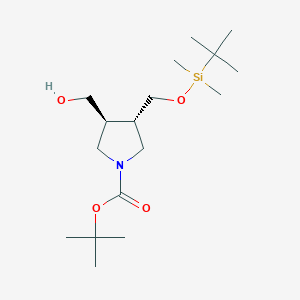
![Tert-butyl (3S,4S)-4-[[(S)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8072061.png)
![3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B8072064.png)
![benzyl (NZ)-N-[[(1-methylpyrazol-4-yl)amino]-(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B8072070.png)


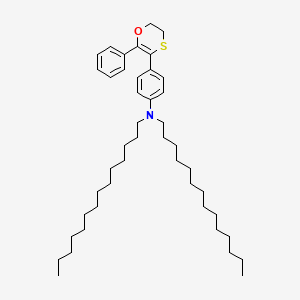
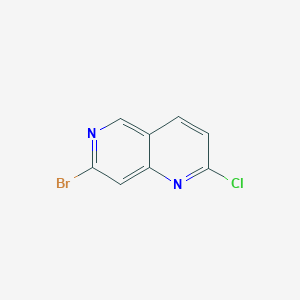
![5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8072114.png)
